![molecular formula C13H14N4O3 B2781700 (5-Methylisoxazol-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034396-05-7](/img/structure/B2781700.png)
(5-Methylisoxazol-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone
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Overview
Description
(5-Methylisoxazol-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C13H14N4O3 and its molecular weight is 274.28. The purity is usually 95%.
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Mechanism of Action
Biochemical Pathways
It is known that isoxazole derivatives can have a significant impact on the supramolecular structure and crystallization mechanisms of certain compounds .
Action Environment
It is known that variations in solvents, flexibility, and the presence or absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .
Biological Activity
The compound (5-Methylisoxazol-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone , identified by its CAS number 1903196-57-5, is a novel synthetic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H17N3O3, with a molecular weight of 287.31 g/mol. The structure features an isoxazole ring and a pyrrolidine moiety, which contribute to its biological properties.
Research indicates that this compound may act as an inhibitor of specific ion channels and enzymes, particularly those involved in cardiac and neurological functions. Its structural features suggest potential interactions with various biological targets, including:
- I(Kur) current : Selective inhibition of potassium channels, which can influence cardiac action potentials .
- Poly(ADP-ribose) polymerase (PARP) : Potential inhibition of this enzyme suggests a role in cancer therapy by enhancing the efficacy of DNA-damaging agents .
Antimicrobial Activity
The compound has shown promising results against various bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have demonstrated:
- Minimum Inhibitory Concentration (MIC) values as low as 0.25 µg/mL against MRSA, indicating strong antimicrobial properties .
- Lack of cytotoxicity in human cell lines at effective doses, suggesting a favorable safety profile for further development .
Case Studies
- Cardiac Applications : In a preclinical study involving rabbit models, the compound exhibited significant efficacy in prolonging the atrial effective refractory period (AERP), highlighting its potential for treating arrhythmias .
- Cancer Research : Preliminary investigations have indicated that derivatives of this compound can inhibit tumor cell proliferation in various cancer cell lines, including HeLa and A549 cells. These findings suggest its utility in oncology as a chemotherapeutic agent .
Data Summary
Property | Value |
---|---|
Molecular Formula | C15H17N3O3 |
Molecular Weight | 287.31 g/mol |
Antimicrobial Activity (MIC) | ≤ 0.25 µg/mL against MRSA |
Cardiac Efficacy | Significant AERP prolongation |
Cytotoxicity | Non-toxic at effective doses |
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that derivatives of isoxazole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound may possess similar properties, making it a candidate for further investigation in cancer therapeutics.
2. Neurological Disorders
Compounds containing isoxazole and pyrrolidine structures have been explored for their neuroprotective effects. They may act on neurotransmitter systems or modulate neuroinflammatory responses, offering potential treatments for diseases like Alzheimer's and Parkinson's . The (5-Methylisoxazol-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone could be evaluated for such neuroprotective activities.
Pharmacological Applications
1. Anti-inflammatory Properties
Isoxazole derivatives are known for their anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines could be beneficial in treating autoimmune diseases and chronic inflammatory conditions . Clinical trials could be initiated to assess its efficacy in conditions such as rheumatoid arthritis or inflammatory bowel disease.
2. Antimicrobial Activity
There is growing interest in the antimicrobial potential of isoxazole-containing compounds. Preliminary studies suggest that these compounds can exhibit antibacterial and antifungal activities, which could be harnessed for developing new antibiotics or antifungal agents .
Environmental Applications
1. Biodegradation Studies
The compound's structure suggests potential applications in environmental science, particularly in biodegradation processes. Research on related compounds indicates that they can serve as intermediates in the degradation of pollutants like sulfamethoxazole, which poses environmental risks due to its persistence in water systems . Understanding the degradation pathways can aid in developing bioremediation strategies.
Case Studies
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-9-6-11(16-20-9)13(18)17-5-2-10(8-17)19-12-7-14-3-4-15-12/h3-4,6-7,10H,2,5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYDOQOFRFNOIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(C2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.